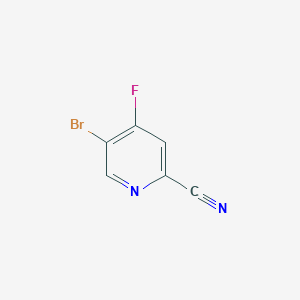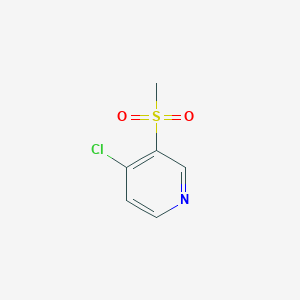
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an ethyl group at the 4th position on the indanone structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzoyl chloride with cyclopentadiene, followed by chlorination at the 7th position. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as ultrasound irradiation can enhance reaction rates and improve yields .
化学反应分析
Types of Reactions: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 7-chloro-4-ethylindanone or 7-chloro-4-ethylindanoic acid.
Reduction: Formation of 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
科学研究应用
7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in antimicrobial and antifungal studies.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
相似化合物的比较
2,3-Dihydro-1H-inden-1-one: Lacks the chlorine and ethyl substituents, making it less reactive in certain chemical reactions.
3-Methyl-1-indenone: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Indanone: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
Uniqueness: 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group influences its steric and electronic characteristics.
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
7-chloro-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |
InChI 键 |
XPYYBHFMQKSCQM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2CCC(=O)C2=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






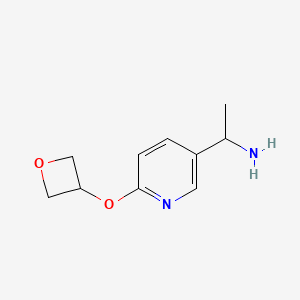

![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
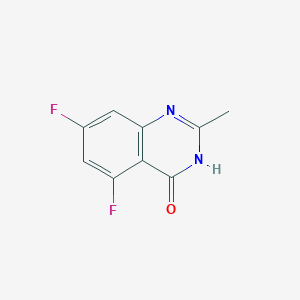

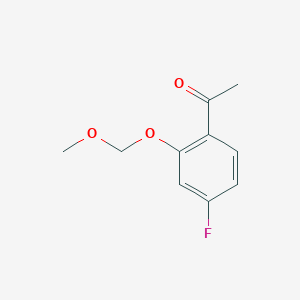

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
